Cas no 1955515-62-4 (2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride)

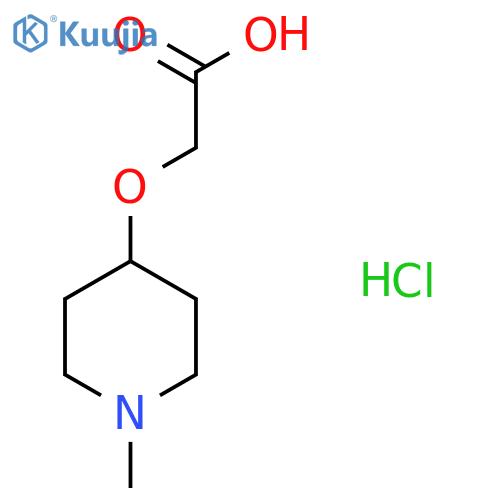

1955515-62-4 structure

商品名:2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride

CAS番号:1955515-62-4

MF:C8H16ClNO3

メガワット:209.670541763306

MDL:MFCD16652929

CID:4631291

PubChem ID:122236319

2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-[(1-methylpiperidin-4-yl)oxy]acetic acid hydrochloride

- 2-(1-methylpiperidin-4-yl)oxyacetic acid;hydrochloride

- 2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride

-

- MDL: MFCD16652929

- インチ: 1S/C8H15NO3.ClH/c1-9-4-2-7(3-5-9)12-6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H

- InChIKey: IPOJANCGFOWVAA-UHFFFAOYSA-N

- ほほえんだ: Cl.O(CC(=O)O)C1CCN(C)CC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 152

- トポロジー分子極性表面積: 49.8

2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-237224-1.0g |

2-[(1-methylpiperidin-4-yl)oxy]acetic acid hydrochloride |

1955515-62-4 | 95.0% | 1.0g |

$428.0 | 2025-02-20 | |

| Enamine | EN300-237224-10.0g |

2-[(1-methylpiperidin-4-yl)oxy]acetic acid hydrochloride |

1955515-62-4 | 95.0% | 10.0g |

$1839.0 | 2025-02-20 | |

| Enamine | EN300-237224-0.25g |

2-[(1-methylpiperidin-4-yl)oxy]acetic acid hydrochloride |

1955515-62-4 | 95.0% | 0.25g |

$172.0 | 2025-02-20 | |

| Enamine | EN300-237224-1g |

2-[(1-methylpiperidin-4-yl)oxy]acetic acid hydrochloride |

1955515-62-4 | 95% | 1g |

$656.0 | 2023-09-15 | |

| 1PlusChem | 1P01AR60-1g |

2-[(1-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride |

1955515-62-4 | 95% | 1g |

$764.00 | 2025-03-19 | |

| A2B Chem LLC | AV80584-2.5g |

2-[(1-methylpiperidin-4-yl)oxy]acetic acid hydrochloride |

1955515-62-4 | 95% | 2.5g |

$1487.00 | 2024-04-20 | |

| 1PlusChem | 1P01AR60-250mg |

2-[(1-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride |

1955515-62-4 | 95% | 250mg |

$395.00 | 2025-03-19 | |

| 1PlusChem | 1P01AR60-2.5g |

2-[(1-methylpiperidin-4-yl)oxy]acetic acid hydrochloride |

1955515-62-4 | 95% | 2.5g |

$1767.00 | 2024-06-17 | |

| A2B Chem LLC | AV80584-50mg |

2-[(1-methylpiperidin-4-yl)oxy]acetic acid hydrochloride |

1955515-62-4 | 95% | 50mg |

$197.00 | 2024-04-20 | |

| A2B Chem LLC | AV80584-250mg |

2-[(1-methylpiperidin-4-yl)oxy]acetic acid hydrochloride |

1955515-62-4 | 95% | 250mg |

$377.00 | 2024-04-20 |

2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

1955515-62-4 (2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride) 関連製品

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1955515-62-4)2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride

清らかである:99%

はかる:1g

価格 ($):421.0